molecular formula C8H12N2 B2568202 3,4,5-Trimethylpyridin-2-amine CAS No. 875462-77-4

3,4,5-Trimethylpyridin-2-amine

Cat. No.: B2568202
CAS No.: 875462-77-4
M. Wt: 136.198
InChI Key: SJVSGHLEQDJCTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is typically catalyzed by palladium and proceeds under mild conditions to yield the desired product in moderate to good yields .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process. Additionally, maintaining an inert atmosphere and controlling the reaction temperature are crucial to prevent unwanted side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amides or other derivatives .

Scientific Research Applications

3,4,5-Trimethylpyridin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

3,4,5-Trimethylpyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3,4,5-trimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVSGHLEQDJCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

23.0 g (0.11 mol) of 2-amino-5-bromo-3,4-dimethylpyridine was mixed with 14.1 g (0.11 mol) of trimethylboroxin (TMB), 12.9 g (0.011 mol) of Pd(Ph3)4, 46.0 g (0.33 mol) of K2CO3 and 220 mL of DMF. The reaction mixture was heated under nitrogen at 115° C. for 18 hours. The reaction mixture was purified by silica gel column. The desired product was confirmed by MS.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One

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